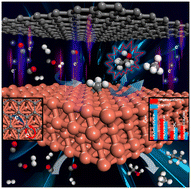Mechanistic exploration of syngas conversion at the interface of graphene/Cu(111): identifying the effect of promoted electron transfer on the product selectivity†
Catalysis Science & Technology Pub Date: 2023-10-10 DOI: 10.1039/D3CY01184D
Abstract
Syngas conversion into ethanol is a promising pathway to obtain an attractive alternative fuel, but its selectivity is not ideal. Here, we used a combination of density functional theory calculations and microkinetic modeling to study the reaction mechanism of syngas conversion at the confined graphene/Cu(111) interface. It was found that the confinement using a 2D graphene cover promotes the formation of the key intermediate CH3 through H-assisted CH3O dissociation and the production of CH4, but suppresses the formation of CH3OH. Moreover, C2H5OH is the most competitive product with CH4 through CHO insertion into the easily generated CH3 species to complete the carbon chain growth. Detailed DOS and Bader charge results revealed that covering with 2D graphene promotes the electron transfer along the direction vertical to the Cu(111) surface, leads to the charge redistribution of the confined space, and eventually affects the product selectivity of syngas conversion. The corresponding degree of rate control analysis showed that the final hydrogenation step of CH3 and CH3CHOH limits the rate of the production of CH4 and C2H5OH, respectively. Furthermore, the adsorbed hydroxyl is identified as the rate controlling intermediate. Our findings provide a useful guide for further modification of Cu-based catalysts for syngas to ethanol conversion.


Recommended Literature
- [1] Universality in size-driven evolution towards bulk polarizability of metals†
- [2] Identification of blood-activating components from Xueshuan Xinmaining Tablet based on the spectrum–effect relationship and network pharmacology analysis
- [3] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [4] Nonvolatile transistor memory devices based on high-k electrets of polyimide/TiO2 hybrids†
- [5] Study of the diffusion properties of zeolite mixtures by combined gravimetric analysis, IR spectroscopy and inversion methods (IRIS)†
- [6] The co-reactant role during plasma enhanced atomic layer deposition of palladium†
- [7] Efficient sky-blue OLEDs with extremely low efficiency roll-off based on stable iridium complexes with a bis(diphenylphorothioyl)amide ligand†
- [8] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [9] Determination of theaflavins in tea solution using the flavognost complexation method
- [10] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 16478-52-7
-
CAS no.: 117902-15-5
-
CAS no.: 10432-84-5
-
CAS no.: 1076-07-9
-
CAS no.: 154-68-7
-
CAS no.: 112076-61-6









